![molecular formula C20H20N4O2S2 B2586382 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide CAS No. 392295-65-7](/img/structure/B2586382.png)
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . The compound also contains a sulfanyl group (-SH), an amide group (-CONH2), and a dimethylamino group (-N(CH3)2), which are common functional groups in organic chemistry.
科学的研究の応用
Carbonic Anhydrase Inhibition
This compound has been studied for its inhibitory effects on carbonic anhydrase isozymes, particularly hCA I and II, which are metalloenzymes present in nearly all living organisms. These enzymes catalyze the conversion of carbon dioxide and water into bicarbonate ions and protons, playing a crucial role in various physiological processes. The study highlighted the activity of sulfonamide derivatives, including those with thiadiazole moieties, against these enzymes, suggesting potential applications in treating conditions related to abnormal enzyme activity (Gokcen et al., 2016).
Mechanism of Formation of Thiadiazoles
Research into the condensation reactions of thiobenzamide and N-substituted thioureas has provided insights into the formation of 1,2,4-thiadiazole derivatives. Such studies contribute to understanding the chemical properties and reactivity of thiadiazole compounds, potentially guiding the development of new materials or drugs with enhanced performance or specificity (Forlani et al., 2000).
Photodynamic Therapy Applications
A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a thiadiazole ring has been synthesized and characterized for its photophysical and photochemical properties. The compound exhibited significant potential for photodynamic therapy applications due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This suggests its usefulness in cancer treatment, highlighting the versatility of thiadiazole derivatives in medical applications beyond conventional drug uses (Pişkin et al., 2020).
Antifungal Activity
The antifungal activity of Ag(I) and Zn(II) complexes of aminobenzolamide derivatives, structurally related to thiadiazoles, has been investigated. These complexes exhibited potent antifungal effects against various Aspergillus and Candida species, offering a new approach to tackling fungal infections. The study suggests that the mechanism of action may involve inhibition of phosphomannose isomerase, crucial for yeast cell wall biosynthesis, indicating the potential of thiadiazole derivatives in developing new antifungal strategies (Mastrolorenzo et al., 2000).
Antitubercular Agents
Compounds incorporating the 1,3,4-thiadiazole moiety have been identified as potent antituberculosis agents. These derivatives showed outstanding activity against Mycobacterium tuberculosis, including multidrug-resistant strains, without significant activity against other bacteria or fungi. This selective antimycobacterial effect underscores the potential of thiadiazole derivatives in addressing tuberculosis, particularly drug-resistant forms (Karabanovich et al., 2016).
作用機序
特性
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-4-7-15(8-5-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYAZGILBKLFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

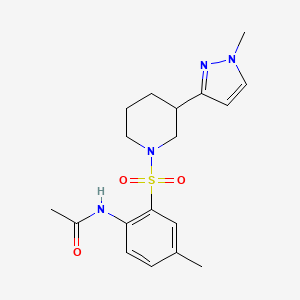



![1-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2586307.png)
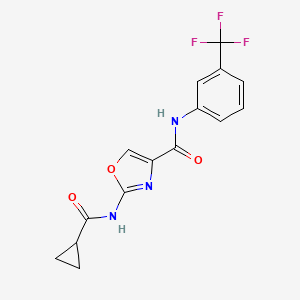
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide](/img/structure/B2586309.png)
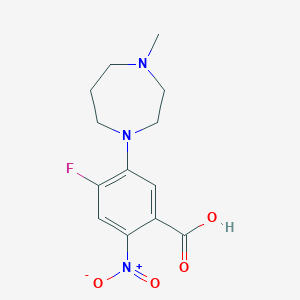
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2586314.png)
![4-(4-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2586317.png)
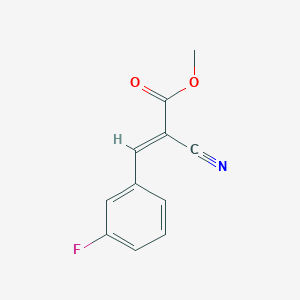
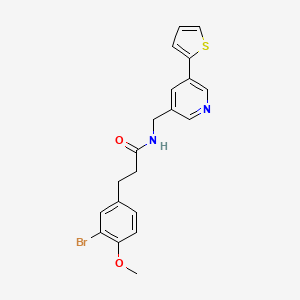

![2-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]acetic Acid](/img/structure/B2586322.png)